molecular formula C7H5Cl2NO3 B8600609 2,3-Dichloro-5-nitrobenzyl alcohol

2,3-Dichloro-5-nitrobenzyl alcohol

Cat. No.: B8600609
M. Wt: 222.02 g/mol
InChI Key: IKTJIJNTYMUNSE-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-nitrobenzyl Alcohol (CAS 393078-37-0) is a benzyl alcohol derivative serving as a valuable synthetic intermediate in organic and medicinal chemistry research. Its primary researched application is in the synthesis of complex pharmaceutical compounds. Specifically, it is identified as a key building block in the synthesis pathway for Anagrelide Hydrochloride, a medication used for the treatment of essential thrombocytosis . The molecular structure, which incorporates both nitro and chloro substituents on the benzene ring, makes it a versatile precursor for further functionalization, enabling researchers to construct more complex molecules through various chemical transformations. In synthetic methodologies, the benzyl alcohol group can serve as a protected or manipulable functional group itself. The development of sustainable protection and deprotection strategies for groups like benzyl alcohol is a active area of research in synthetic chemistry, with emerging methods utilizing electrochemistry and photochemistry to improve sustainability and functional group tolerance . This compound is provided as a high-purity material to ensure consistent and reliable results in research settings. It is intended for use by qualified laboratory professionals exclusively for research and development purposes. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H5Cl2NO3

Molecular Weight

222.02 g/mol

IUPAC Name

(2,3-dichloro-5-nitrophenyl)methanol

InChI

InChI=1S/C7H5Cl2NO3/c8-6-2-5(10(12)13)1-4(3-11)7(6)9/h1-2,11H,3H2

InChI Key

IKTJIJNTYMUNSE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CO)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

3-Chloro-5-nitrobenzyl Alcohol

  • Structure : Chlorine at 3-position, nitro at 5-position.
  • Molecular Weight : ~187.57 g/mol (estimated).
  • Key Difference: Lacks the 2-chloro substituent present in the target compound.

2-Chloro-5-nitrobenzyl Alcohol Derivatives

  • Examples : n-butyl ether (MW: 177.62 g/mol) and 1-methylpropyl ether (MW: 177.62 g/mol).
  • Key Difference : Etherification of the hydroxyl group eliminates hydrogen-bonding capacity, reducing solubility in polar solvents compared to the parent alcohol. The single chlorine substituent also diminishes electron-withdrawing effects relative to the dichloro analog .

4-Nitrobenzyl Alcohol

  • Structure : Nitro group at the para position.
  • Molecular Weight : 153.13 g/mol.
  • Physical Properties : Melting point = 92–94°C.
  • Key Difference : The para-nitro group creates a symmetrical electron-withdrawing effect, distinct from the asymmetrical substitution in 2,3-dichloro-5-nitrobenzyl alcohol. This symmetry may enhance crystalline packing, as reflected in its higher melting point .

3,5-Dichlorobenzyl Alcohol

  • Key Difference : The absence of a nitro group reduces acidity and reactivity toward electrophilic substitution. The dichloro substitution still imparts moderate electron-withdrawing effects .

2-Chloro-5-nitro-alpha-(trifluoromethyl)benzyl Alcohol

  • Structure : Trifluoromethyl (-CF₃) group at the benzylic carbon, chloro at 2-position, nitro at 5-position.
  • Molecular Weight : 255.58 g/mol.
  • Key Difference : The -CF₃ group significantly increases lipophilicity and steric bulk, altering solubility and reactivity profiles compared to the target compound .

Data Tables: Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Physical/Chemical Properties
2,3-Dichloro-5-nitrobenzyl alcohol C₇H₅Cl₂NO₃ 221.98 2-Cl, 3-Cl, 5-NO₂ High acidity due to dual Cl and NO₂ groups
3-Chloro-5-nitrobenzyl alcohol C₇H₅ClNO₃ 187.57 3-Cl, 5-NO₂ Moderate acidity, lower melting point
4-Nitrobenzyl alcohol C₇H₇NO₃ 153.13 4-NO₂ mp 92–94°C, high crystallinity
3,5-Dichlorobenzyl alcohol C₇H₆Cl₂O 177.03 3-Cl, 5-Cl Lower reactivity due to lack of NO₂
2-Chloro-5-nitro-alpha-(trifluoromethyl)benzyl alcohol C₈H₅ClF₃NO₃ 255.58 2-Cl, 5-NO₂, -CF₃ High lipophilicity, MW >250 g/mol

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-Dichloro-5-nitrobenzyl alcohol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nitration and chlorination of benzyl alcohol derivatives. For example, nitration of 2,3-dichlorobenzyl alcohol using mixed acids (HNO₃/H₂SO₄) at 0–5°C can yield the nitro-substituted product. Optimization may include adjusting stoichiometry (e.g., 1.2–1.5 equivalents of HNO₃) and reaction time (4–6 hours) to minimize byproducts like over-nitrated derivatives . Characterization via HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS (electron ionization mode) is critical to confirm purity .

Q. How should researchers characterize the purity and structural identity of 2,3-Dichloro-5-nitrobenzyl alcohol?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Compare chemical shifts with analogs (e.g., 3,5-Dichlorobenzyl alcohol δ ~4.6 ppm for -CH₂OH ).
  • FT-IR : Look for O-H stretching (~3200–3400 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹) .
  • Melting Point : Literature values for similar compounds (e.g., 3,5-Dichlorobenzyl alcohol: 79–82°C ) can guide expectations.
  • HRMS : Use ESI or APCI to confirm molecular ion [M+H]⁺ (calculated for C₇H₅Cl₂NO₃: ~237.95 g/mol) .

Q. What are the stability considerations for storing 2,3-Dichloro-5-nitrobenzyl alcohol?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the nitro group or oxidation of the benzyl alcohol moiety. Monitor degradation via periodic TLC (silica gel, hexane/ethyl acetate 7:3) .

Advanced Research Questions

Q. How can computational modeling predict reactivity or regioselectivity in derivatization reactions of 2,3-Dichloro-5-nitrobenzyl alcohol?

  • Methodological Answer : Use DFT calculations (e.g., Gaussian 16, B3LYP/6-31G*) to map electron density and identify reactive sites. For example, the nitro group’s electron-withdrawing effect may direct electrophilic substitution to the para position of the benzyl ring. Compare with experimental results from bromination or sulfonation reactions .

Q. What strategies resolve contradictions in spectroscopic data across studies?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., solvent effects) require standardized conditions (e.g., DMSO-d₆ or CDCl₃). For conflicting melting points, perform DSC analysis to detect polymorphs. Cross-validate with X-ray crystallography if crystals are obtainable .

Q. How can the compound’s potential as a pharmaceutical intermediate be evaluated?

  • Methodological Answer :

  • In vitro assays : Test cytotoxicity (e.g., MTT assay on HEK-293 cells) and metabolic stability (microsomal incubation).
  • Derivatization : Synthesize esters (e.g., acetylated derivatives) to enhance bioavailability. Monitor reaction efficiency via LC-MS .

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